

An In-depth Technical Guide to Photobiotin: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Photobiotin

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This guide provides a comprehensive overview of **photobiotin**, a photoactivatable derivative of biotin widely used for the non-specific labeling of macromolecules. This document details its chemical structure, physicochemical properties, and established protocols for its use in labeling proteins and nucleic acids.

Core Concepts: The Chemical Structure of Photobiotin

Photobiotin is a chemical probe engineered to covalently link biotin to other molecules upon activation by light. Its structure consists of three key functional moieties: a biotin group, a linker arm, and a photoactivatable aryl azide group.^{[1][2][3]} The biotin group provides a high-affinity binding site for avidin and streptavidin, which is fundamental to its utility in detection and purification assays. The aryl azide group is the photoreactive component that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical groups.^[1]

A common commercially available form is **photobiotin** acetate.^[4] The IUPAC name for **photobiotin** is N-{3-[[3-[(4-Azido-2-nitrophenyl)amino]propyl](methyl)amino]propyl}-5-[(3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide.^[3]

Chemical Structure of **Photobiotin**:

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Caption: Chemical structure of **photobiotin**.

Quantitative Data

The following table summarizes key quantitative data for **photobiotin** and its commonly used acetate salt.

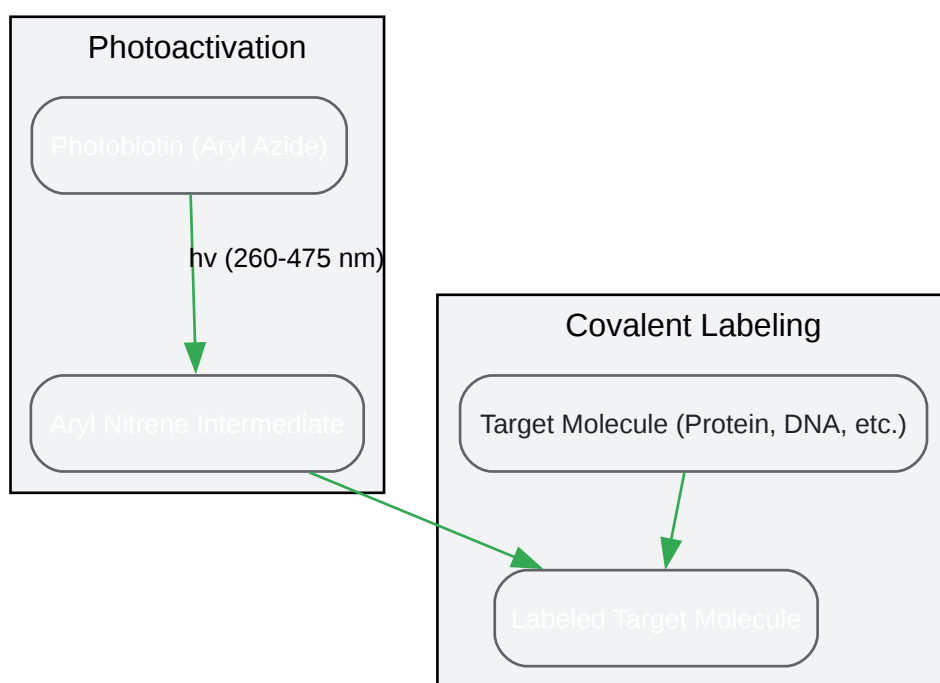
Property	Value	Source
Chemical Formula	C ₂₃ H ₃₅ N ₉ O ₄ S	[3]
Molar Mass	533.65 g·mol ⁻¹	[3]
CAS Number	96087-37-5	[3]
Appearance	Orange to red powder	[3]
Optimal Photoactivation Wavelength	260-475 nm	[3]
Solubility of Photobiotin Acetate Salt	10 mg/mL in H ₂ O	[4]
Assay Purity of Photobiotin Acetate Salt	≥95%	[4]
Storage Temperature	-20°C	[4]

Note: A specific quantum yield for the photoactivation of **photobiotin** is not readily available in the reviewed literature.

Mechanism of Photoactivation and Covalent Labeling

The utility of **photobiotin** as a labeling reagent stems from the photochemical properties of its aryl azide group. Upon irradiation with light of an appropriate wavelength (typically 260-475 nm), the aryl azide undergoes photolysis to form a highly reactive aryl nitrene intermediate.^[1] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds, resulting in the formation of a stable covalent bond with the target molecule.

Photoactivation and Covalent Labeling Pathway of Photobiotin



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Caption: The photoactivation pathway of **photobiotin**.

Experimental Protocols

The following sections provide detailed methodologies for the use of **photobiotin** in labeling proteins and nucleic acids.

Labeling of Proteins with Photobiotin

This protocol is adapted for the non-selective biotinylation of proteins in solution.

Materials:

- Purified protein solution (≥ 2 mg/mL) in an amine-free buffer (e.g., 50 mM PBS, pH 7.0)
- **Photobiotin** or **Photobiotin** Acetate
- Anhydrous Dimethylformamide (DMF)
- Amber or foil-covered microcentrifuge tubes
- UV lamp (320 nm)
- Ice bath
- Method for removal of excess **photobiotin** (e.g., dialysis, gel filtration)

Protocol:

- **Prepare Protein Solution:** Dissolve the protein to be labeled at a concentration of ≥ 2 mg/mL in 50 mM PBS, pH 7.0. Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.
- **Prepare **Photobiotin** Stock Solution:** Immediately before use, dissolve **photobiotin** in DMF to the desired concentration.
- **Reaction Setup:** Add the **photobiotin** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 15% to minimize protein denaturation.^[1]
- **Photoactivation:** Place the reaction tube in an ice bath to dissipate heat generated by the UV lamp. Irradiate the sample with a UV lamp at a wavelength of 320 nm.^[1] The distance between the light source and the sample should be minimized for optimal efficiency.^[1] The irradiation time will need to be optimized depending on the protein and the desired level of labeling.

- Purification: After irradiation, remove the unreacted **photobiotin** and byproducts. This can be achieved by dialysis against a suitable buffer or by using a gel filtration column (e.g., Sephadex G-25).

Labeling of DNA with Photobiotin

This protocol describes the labeling of DNA probes for applications such as in situ hybridization and non-radioactive Southern blotting.

Materials:

- DNA solution (single-stranded, linear, or supercoiled double-stranded)
- **Photobiotin** Acetate Salt
- Nuclease-free water
- UV lamp (260-475 nm)
- 2-Butanol
- Ethanol
- Microcentrifuge

Protocol:

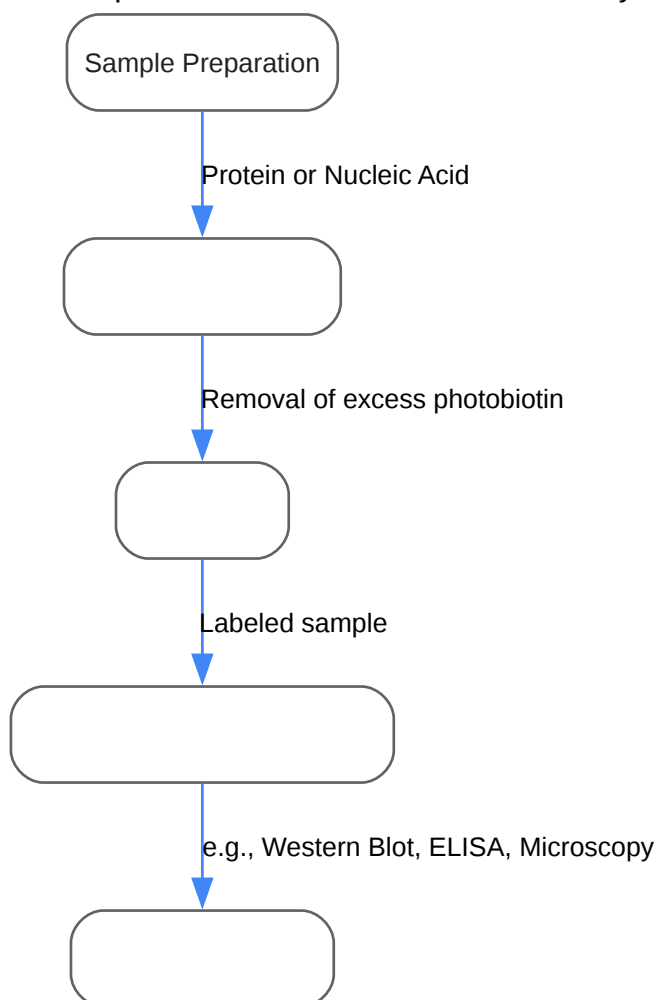
- Prepare DNA Solution: Dissolve the DNA in nuclease-free water or a suitable buffer.
- Prepare **Photobiotin** Solution: Prepare a fresh solution of **photobiotin** acetate salt in water (e.g., 10 mg/mL).[4]
- Reaction Setup: Mix the DNA and **photobiotin** solutions in a microcentrifuge tube.
- Photoactivation: Irradiate the mixture with a UV lamp within the optimal range of 260-475 nm.[3] The duration of irradiation should be optimized.
- Purification: a. Extract the unreacted **photobiotin** by adding an equal volume of 2-butanol. Vortex and centrifuge to separate the phases. The aqueous phase (bottom layer) contains

the labeled DNA. b. Precipitate the labeled DNA by adding 2.5 to 3 volumes of cold ethanol and an appropriate salt solution (e.g., sodium acetate). c. Incubate at -20°C to facilitate precipitation. d. Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol. e. Air dry the pellet and resuspend in a suitable buffer.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical **photobiotinylation** experiment, from sample preparation to detection.

General Experimental Workflow for Photobiotinylation



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Caption: A generalized workflow for **photobiotinylation** experiments.

Conclusion

Photobiotin is a versatile and powerful tool for the non-specific labeling of proteins and nucleic acids. Its ability to be activated by light provides temporal and, in some applications, spatial control over the labeling reaction. The high-affinity interaction between biotin and avidin/streptavidin allows for sensitive detection and efficient purification of the labeled molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate **photobiotin** into their experimental designs.

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References

- 1. researchgate.net [researchgate.net]
- 2. Photobiotin as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobiotin - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
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